1-Bromo-3-(3-methoxypropoxy)benzene
Overview
Description
1-Bromo-3-(3-methoxypropoxy)benzene is an organic compound with the molecular formula C10H13BrO2 It is a derivative of benzene, where a bromine atom is substituted at the first position and a 3-methoxypropoxy group is attached at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(3-methoxypropoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(3-methoxypropoxy)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric bromide (FeBr3) . The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(3-methoxypropoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The methoxypropoxy group can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide (NaOMe) in methanol at room temperature.
Oxidation: Potassium permanganate (KMnO4) in acidic medium at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether under reflux conditions.
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce carboxylic acids.
- Reduction reactions result in alcohols.
Scientific Research Applications
1-Bromo-3-(3-methoxypropoxy)benzene has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for drug development and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(3-methoxypropoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom acts as an electrophile, facilitating the formation of intermediates that undergo further transformations. The methoxypropoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
1-Bromo-3-methoxybenzene: Lacks the propoxy group, leading to different reactivity and applications.
3-Bromoanisole: Similar structure but with a methoxy group instead of a methoxypropoxy group.
1-Bromo-4-(3-methoxypropoxy)benzene: Positional isomer with different substitution pattern.
Uniqueness: 1-Bromo-3-(3-methoxypropoxy)benzene is unique due to the presence of both bromine and methoxypropoxy groups, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific synthetic applications and research studies.
Properties
IUPAC Name |
1-bromo-3-(3-methoxypropoxy)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-12-6-3-7-13-10-5-2-4-9(11)8-10/h2,4-5,8H,3,6-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOIMWAUHQDVLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=CC(=CC=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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